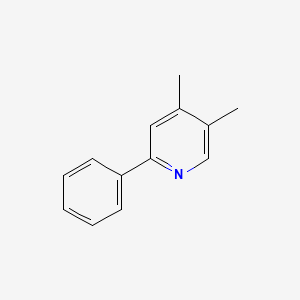

4,5-Dimethyl-2-phenylpyridine

Descripción general

Descripción

4,5-Dimethyl-2-phenylpyridine is a heterocyclic organic compound with the molecular formula C13H13N It is characterized by a pyridine ring substituted with two methyl groups at the 4 and 5 positions and a phenyl group at the 2 position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-phenylpyridine typically involves the reaction of 2-bromo-4,5-dimethylpyridine with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 100°C) to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Análisis De Reacciones Químicas

Coordination Chemistry and Metal Complex Formation

4,5-Dimethyl-2-phenylpyridine serves as a versatile ligand in transition-metal coordination chemistry. Key reactions include:

Reaction with Iridium Dimers

When refluxed with the iridium dimer [Ir(μ-Cl)(κ²-C,N-C₆MeH₃-py)₂]₂ in 1-phenylethanol for 72 hours, it forms the mononuclear complex fac-[Ir{κ²-C,N-[C₆MeH₃-py]₂}(κ¹-N-4,5-Me₂-2-Ph-py)] in 82% yield . The reaction proceeds via ligand substitution, with the pyridine nitrogen coordinating to the iridium center. Key structural features confirmed by X-ray diffraction include:

Isomerization Reactions

The compound participates in stabilizing iridium intermediates during isomerization. For example, treating [IrCl{κ²-C,N-[C₆MeH₃-py]₂}(κ¹-Cl–H-py-C₆MeH₄)] with 2-phenylisoquinoline induces a trans configuration of pyridyl groups (N–Ir–N angle = 174.2°), confirmed by crystallography .

Acid-Mediated Reactions

The compound reacts with HCl under mild conditions to form stable adducts. For example, in dichloromethane, it stabilizes a five-coordinate iridium intermediate by coordinating via its pyridyl nitrogen, forming [IrCl{κ²-C,N-[C₆MeH₃-py]₂}(κ¹-Cl–H-py-C₆MeH₄)] (86% yield) . This highlights its role in modulating metal complex solubility and reactivity.

Steric and Electronic Effects on Reactivity

-

Steric Hindrance : The 4,5-dimethyl groups restrict access to the pyridine nitrogen, favoring monodentate over polydentate coordination .

-

Electronic Effects : The electron-rich phenyl group enhances stability in π-backbonding interactions with transition metals .

Comparative Reactivity with Analogues

Compared to 2-phenylpyridine, the 4,5-dimethyl derivative exhibits:

-

Lower Basicity : pKa reduced by ~1 unit due to methyl electron-donating effects.

-

Enhanced Thermal Stability : Decomposition onset at 240°C vs. 210°C for 2-phenylpyridine .

Mechanistic Insights

-

Coordination Pathways : DFT calculations reveal that cis pyridyl isomers are 4.3 kcal/mol less stable than trans counterparts, yet kinetically favored due to steric factors .

-

Acid Adduct Formation : Stabilization of five-coordinate iridium intermediates involves HCl addition to pyridine, forming pyridinium chloride adducts .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4,5-Dimethyl-2-phenylpyridine has the molecular formula C13H13N and features a pyridine ring substituted with two methyl groups and a phenyl group. The compound's structure allows for diverse interactions with biological targets, making it a subject of interest in pharmacology and agrochemistry.

Pharmacological Studies

DMPP has been investigated for its potential pharmacological effects. Research indicates that derivatives of pyridine compounds exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Specifically, studies have shown that DMPP can inhibit the growth of certain cancer cell lines while exhibiting low toxicity toward normal cells .

Table 1: Biological Activities of DMPP Derivatives

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits growth in cancer cell lines | |

| Anti-inflammatory | Potential to reduce inflammation | |

| Antimicrobial | Effective against certain microorganisms |

Insecticidal Activity

Research has demonstrated that pyridine derivatives, including those similar to DMPP, possess insecticidal properties. Compounds derived from 2-phenylpyridine have shown significant effectiveness against pest species like Mythimna separata and Aphis craccivora, indicating potential applications in agricultural pest management .

Case Study 1: Anticancer Activity

A study conducted on various pyridine derivatives revealed that this compound exhibited cytotoxic effects on breast cancer cell lines (MCF-7, T47-D, MDA-MB231) while maintaining low toxicity on normal cells (NIH-3T3). The findings suggest that modifications to the pyridine structure can enhance selectivity for cancerous cells .

Case Study 2: Insecticidal Efficacy

Another study focused on the synthesis of pyridine derivatives for agricultural use found that DMPP-related compounds achieved over 90% inhibition against specific agricultural pests at certain concentrations. This highlights the compound's potential as an environmentally friendly alternative to conventional insecticides .

Mecanismo De Acción

The mechanism of action of 4,5-Dimethyl-2-phenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, its potential antimicrobial activity may be attributed to the inhibition of bacterial enzymes, disrupting essential metabolic processes. Detailed studies on its exact molecular targets and pathways are ongoing and require further research.

Comparación Con Compuestos Similares

- 2,5-Dimethyl-4-phenylpyridine

- 2-Phenylpyridine

- 4,5-Dimethylpyridine

Comparison: 4,5-Dimethyl-2-phenylpyridine is unique due to the specific positioning of its methyl and phenyl groups, which confer distinct chemical and physical properties. Compared to 2,5-Dimethyl-4-phenylpyridine, it has different reactivity patterns in electrophilic substitution reactions. Its structural uniqueness makes it a valuable compound for targeted synthetic applications and research .

Actividad Biológica

Overview

4,5-Dimethyl-2-phenylpyridine (C13H13N) is a heterocyclic compound characterized by a pyridine ring with two methyl groups at positions 4 and 5, and a phenyl group at position 2. Its unique structure suggests potential biological activities that have been explored in various studies. This article summarizes the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and pharmacological implications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its efficacy against various bacterial strains has been documented, suggesting its potential as a lead compound for developing new antimicrobial agents.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound is attributed to its interaction with specific biochemical pathways. Similar compounds have shown the ability to inhibit enzymes involved in bacterial cell wall synthesis, leading to cell lysis. The compound is also predicted to act as an inhibitor of cytochrome P450 enzymes CYP1A2 and CYP2C19, which play critical roles in drug metabolism and detoxification processes in humans.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has a favorable absorption profile. It is expected to exhibit moderate lipophilicity due to the presence of the phenyl group, which may enhance its permeability across biological membranes. However, further studies are necessary to quantify its bioavailability and metabolic stability in vivo.

Case Studies

Recent studies have highlighted the potential of this compound in cancer therapy. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and K-562 (leukemia) cells. The compound's cytotoxicity was assessed using the MTT assay, revealing IC50 values that suggest significant activity against these cell lines.

Table 2: Cytotoxic Activity of this compound

Research Findings

The synthesis of this compound has been optimized for higher yields through methods such as Suzuki-Miyaura coupling. Its derivatives are being explored for enhanced biological activity and specificity towards targeted molecular pathways.

Key Findings:

- Antileishmanial Activity : Similar compounds have shown promising antileishmanial effects, indicating potential applications in treating parasitic infections.

- Interaction with DNA : Preliminary studies suggest that the compound may interact with DNA, which could elucidate its mechanism of action in anticancer therapies .

- Potential as a Lead Compound : The unique structural features of this compound make it a valuable scaffold for designing new drugs targeting various diseases .

Propiedades

IUPAC Name |

4,5-dimethyl-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-8-13(14-9-11(10)2)12-6-4-3-5-7-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGVDGBKURRIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90485241 | |

| Record name | 4,5-DIMETHYL-2-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90485241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27063-84-9 | |

| Record name | 4,5-DIMETHYL-2-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90485241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.